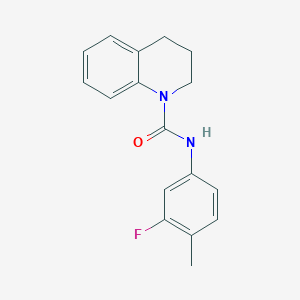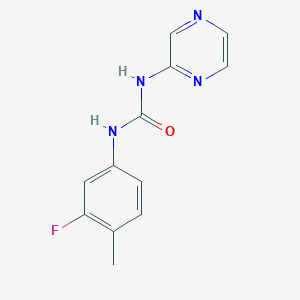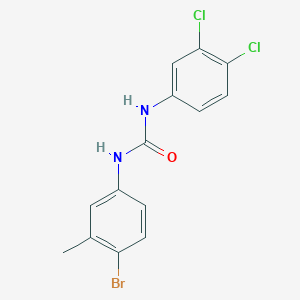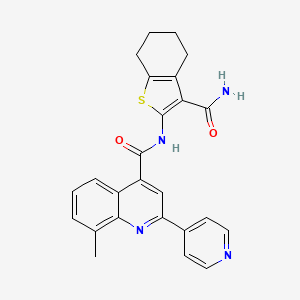
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea typically involves the reaction of 4-bromo-3-chloroaniline with 5-chloro-2-methylaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its efficacy and safety as a drug candidate for treating various diseases.
Industry: In the industrial sector, N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea is used in the formulation of specialty chemicals and materials. It is also used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(4-bromo-3-chlorophenyl)-N’-(4-chlorophenyl)urea
- N-(4-bromo-3-chlorophenyl)-N’-(2-methylphenyl)urea
- N-(4-bromo-3-chlorophenyl)-N’-(5-chlorophenyl)urea
Uniqueness: N-(4-bromo-3-chlorophenyl)-N’-(5-chloro-2-methylphenyl)urea is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(5-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-2-3-9(16)6-13(8)19-14(20)18-10-4-5-11(15)12(17)7-10/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMICZNLZYNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![6-bromo-4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4284479.png)
![1-(ethylsulfonyl)-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284483.png)
![N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide](/img/structure/B4284491.png)
![N'-{[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284492.png)
![1-(ethylsulfonyl)-N'-[(E)-thiophen-2-ylmethylidene]piperidine-3-carbohydrazide](/img/structure/B4284494.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284502.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284515.png)
![1-(4-Bromo-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284523.png)


